molecular formula C15H20O4 B3224400 Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 122991-46-2

Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B3224400
CAS No.: 122991-46-2
M. Wt: 264.32 g/mol
InChI Key: YUDYTTRJOKXRFT-UHFFFAOYSA-N
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Description

Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a chemical compound with the CAS number 122991-46-2 and a molecular formula of C15H20O4, corresponding to a molecular weight of 264.32 g/mol . It is classified as a cinnamic acid ester, a group of phenylpropanoids known for their diverse biological activities . As a derivative of ferulic acid, this pentyl ester shares a structural relationship with a wide spectrum of bioactive phenolic compounds found in natural sources like propolis, a resinous bee product with a long history of use in traditional medicine . Propolis and its constituent compounds, including various esters, have been extensively studied for their potent antioxidant, anti-inflammatory, and antimicrobial properties . Researchers are particularly interested in these natural compounds and their synthetic analogs for their potential to modulate oxidative stress and inflammatory pathways . The primary research applications for this compound are in the fields of medicinal chemistry and pharmacology, where it serves as a valuable reference standard or active ingredient in investigations. Studies may focus on its potential mechanisms of action, which could involve interactions with key cellular targets such as the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response . Other predicted targets include enzymes and receptors involved in inflammation and cell proliferation, making it a compound of interest for developing new research tools . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

IUPAC Name

pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-4-5-10-19-15(17)9-7-12-6-8-13(16)14(11-12)18-2/h6-9,11,16H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDYTTRJOKXRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40767362
Record name Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40767362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122991-46-2
Record name Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40767362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The final product is typically purified using large-scale distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid or corresponding aldehydes.

    Reduction: Pentyl 3-(4-hydroxy-3-methoxyphenyl)propan-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the formulation of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. Its antioxidant properties may also play a role in its biological effects by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Alkyl Esters of Hydroxycinnamic Acids

Propyl 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoate
  • Structure : Differs from the pentyl ester only in the alkyl chain length (C3 vs. C5).
  • Properties : Shorter chain length reduces lipophilicity (logP: ~2.1) compared to the pentyl ester (logP: ~3.5), affecting membrane permeability and solubility .
  • Applications : Used in fragrance formulations and as a solvent intermediate .
Eicosyl 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoate
  • Structure : Features a 20-carbon alkyl chain (C20).
  • Properties : Extreme lipophilicity (logP: >8) limits aqueous solubility but enhances persistence in lipid-rich environments .
  • Applications: Potential use in UV-stable coatings due to long-chain ester stability .
3-Methylbutyl (E)-3-(4-Methoxyphenyl)Prop-2-Enoate
  • Structure : Substitutes the 4-hydroxy-3-methoxyphenyl group with a 4-methoxyphenyl group.
  • Properties : Absence of the hydroxyl group reduces antioxidant capacity but increases chemical stability under acidic conditions .
  • Applications : Found in UV filters and stabilizers .

Aryl and Complex Esters

Phenylethyl 3-Methylcaffeate
  • Structure : Combines a phenethyl group with a methylated caffeic acid backbone (3,4-dihydroxy substitution).
  • Properties : Methylation at the 3-position enhances metabolic stability compared to unmethylated derivatives. Melting point: 80–81°C .
  • Bioactivity : Exhibits anti-inflammatory activity superior to ferulic acid in vitro .
(3,4,5,6-Tetrahydroxyoxan-2-yl) Methyl 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoate
  • Structure : A glycosylated derivative with a tetrahydroxyoxane (sugar-like) moiety.
  • Properties : Hydroxyl-rich structure improves water solubility, making it suitable for drug delivery systems. Higher accumulation observed in resistant plant cultivars .
Trimethoxyphenyl Derivatives (e.g., Compounds 4.1.16.3–4.1.16.7)
  • Structure: Feature 3,4,5-trimethoxyphenyl groups linked to prop-2-enoate esters via aminoalkyl chains.
  • Properties : Melting points range from 88°C to 177°C; increased methoxy groups enhance cytotoxicity against cancer cells .
  • Applications : Investigated as anticancer agents due to tubulin inhibition .

Salts and Ionic Derivatives

Anilinium 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoate
  • Structure : Ionic salt formed between ferulic acid and aniline.
  • Properties : Stabilized by N–H⋯O and O–H⋯O hydrogen bonds, forming a 2D crystalline network. Enhanced thermal stability compared to free acid .
  • Applications : Explored for controlled-release formulations .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) logP (Predicted)
Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate C13H16O4 236.26 4-OH, 3-OCH3, pentyl ester N/A 3.5
Propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate C13H16O4 236.26 4-OH, 3-OCH3, propyl ester N/A 2.1
Phenylethyl 3-methylcaffeate C18H18O4 298.33 3,4-di-OCH3, phenethyl ester 80–81 3.8
Eicosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate C33H54O4 514.77 4-OH, 3-OCH3, eicosyl ester N/A >8
Anilinium 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate C16H17NO4 295.31 Ionic salt with aniline N/A -0.5

Biological Activity

Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pentyl group, hydroxyl, and methoxy substituents on the phenyl ring. These functional groups are crucial for its biological activity as they facilitate interactions with various biological molecules.

Property Description
Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
Appearance Pale yellow liquid
Solubility Sparingly soluble in water, soluble in organic solvents

The biological activity of this compound primarily stems from its antioxidant and anti-inflammatory properties. The compound's hydroxyl and methoxy groups enable it to engage in hydrogen bonding, influencing enzyme activities and cellular signaling pathways.

  • Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress within cells. This action is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, which may contribute to its therapeutic potential in conditions characterized by chronic inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Studies have shown that the compound effectively reduces oxidative stress markers in vitro.
  • Anti-inflammatory Effects : It has been demonstrated to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
  • Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial effects against various pathogens, although further studies are required to establish efficacy and mechanisms .

Case Studies and Research Findings

  • Antioxidant Efficacy Study :
    • A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations, supporting its use as a natural antioxidant.
  • Anti-inflammatory Mechanisms :
    • In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
  • Antimicrobial Activity Assessment :
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at promising levels .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid with pentanol under acid catalysis (e.g., H₂SO₄) or via Claisen condensation of appropriate precursors. Reaction conditions such as temperature (80–100°C), solvent polarity, and catalyst loading significantly affect yields. For instance, prolonged heating may degrade the phenolic hydroxyl group, necessitating inert atmospheres or protective groups . Optimization should include thin-layer chromatography (TLC) monitoring and purification via column chromatography.

Q. How is the purity of this compound validated in pharmacological studies?

  • Methodological Answer : Purity is typically assessed using HPLC with UV detection (λ = 280 nm for phenolic absorption) and confirmed via ¹H/¹³C NMR. Comparative analysis with reference standards (e.g., 3-hydroxy-4-methoxycinnamic acid derivatives) is critical for identifying impurities. Melting point consistency (e.g., 85–89°C for structurally similar compounds) and elemental analysis (C, H, O content) further validate purity .

Q. What are the primary natural sources or precursors for this compound?

  • Methodological Answer : The compound is synthetically derived, but its structural analogs (e.g., 3-hydroxy-4-methoxycinnamic acid) are naturally occurring in Cinnamomum cassia (Chinese cinnamon) peel. Isolation from natural sources involves ethanol extraction, followed by acid-base partitioning and recrystallization. However, synthetic routes are preferred for scalability and purity control .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic analysis be resolved for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. For example, if NMR suggests a trans-configuration but IR indicates hydrogen bonding anomalies, SC-XRD can confirm bond angles and dihedral angles. Data-to-parameter ratios >13:1 and R-factors <0.06 (as seen in analogous crystal studies) ensure reliability. Computational methods (DFT) can supplement experimental data .

Q. What experimental strategies mitigate oxidative degradation during bioactivity assays?

  • Methodological Answer : To prevent degradation of the phenolic moiety, assays should be conducted under inert conditions (N₂ atmosphere) with antioxidants like ascorbic acid (0.1–1 mM). Stability studies using LC-MS at 37°C in buffer (pH 7.4) can identify degradation products. Encapsulation in cyclodextrins or liposomes enhances stability in aqueous media for prolonged pharmacological testing .

Q. How do structural modifications (e.g., halogenation or alkyl chain variation) affect its receptor-binding affinity?

  • Methodological Answer : Modifying the pentyl chain to shorter (ethyl) or branched (2-ethylhexyl) groups alters lipophilicity (logP), impacting membrane permeability. Fluorination at the phenyl ring (as in 4-fluoro analogs) enhances metabolic stability but may reduce hydrogen-bonding interactions with targets like COX-2. Comparative molecular field analysis (CoMFA) and docking simulations predict binding modes, validated via competitive radioligand assays .

Q. What are the critical considerations for designing in vitro toxicity assays for this compound?

  • Methodological Answer : Use HepG2 or primary hepatocytes for cytotoxicity screening (MTT assay) with IC₅₀ determination. Mitochondrial toxicity can be assessed via JC-1 staining for membrane potential collapse. Genotoxicity requires Ames test (with/without metabolic activation) and comet assay. Dose-response curves must account for solubility limits (e.g., DMSO concentration ≤0.1%) to avoid artifacts .

Data Contradiction Analysis

Q. How should conflicting results between antioxidant assays (e.g., DPPH vs. ORAC) be interpreted?

  • Methodological Answer : DPPH assays measure hydrogen atom transfer (HAT) in non-polar media, while ORAC assesses peroxyl radical scavenging in aqueous systems. Discrepancies arise from the compound’s solubility and radical specificity. Validate results using electron paramagnetic resonance (EPR) to directly quantify radical quenching. Adjust solvent systems (e.g., PBS with 10% ethanol) to mimic physiological conditions .

Structural and Functional Analogues

Q. Which analogs of this compound have demonstrated unique bioactivity, and what structural features drive these effects?

  • Methodological Answer : Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate shows enhanced anti-inflammatory activity due to halogen-mediated COX-2 inhibition. The 2-cyano substitution in 2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate increases electrophilicity, improving kinase inhibition. Substituent effects are quantified via Hammett σ values and molecular docking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Reactant of Route 2
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Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

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